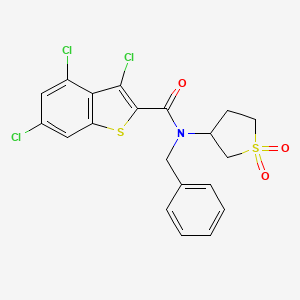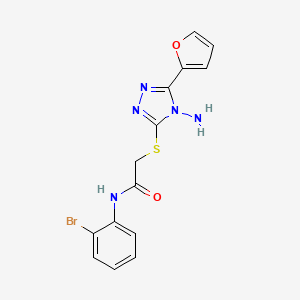
6-Ethyl-6-methyl-1,2,4,5-tetrazinane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Preparation Methods
The synthesis of 1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- typically involves the reaction of appropriate precursors under specific conditions. The synthetic routes often include the use of hydrazine derivatives and carbon disulfide, followed by cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- can be compared with other similar compounds, such as:
- 1,2,4,5-Tetrazine-3(2H)-thione, 6-methyltetrahydro-6-ethyl-
- 1,2,4,5-Tetrazine-3(2H)-thione, 6-phenyltetrahydro-6-methyl-
- 1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-phenyl- These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- lies in its specific substituent pattern, which imparts distinct reactivity and potential uses.
Properties
CAS No. |
18801-61-1 |
|---|---|
Molecular Formula |
C5H12N4S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
6-ethyl-6-methyl-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C5H12N4S/c1-3-5(2)8-6-4(10)7-9-5/h8-9H,3H2,1-2H3,(H2,6,7,10) |
InChI Key |
RAUPDLVDTQBPSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NNC(=S)NN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12138748.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138752.png)
![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12138760.png)

![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12138775.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one](/img/structure/B12138783.png)

![3-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide](/img/structure/B12138795.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12138797.png)

![(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B12138799.png)
![methyl (2Z)-(3-benzyl-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate](/img/structure/B12138802.png)

![(4E)-5-(4-bromophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12138813.png)
